molecular formula C25H27N3O5 B11021025 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B11021025
M. Wt: 449.5 g/mol
InChI Key: QMTAOGWKVBADIL-UHFFFAOYSA-N
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Description

This compound features a 7,8-dimethoxy-4-methyl-2-oxocoumarin core linked via an acetamide bridge to a 1-(propan-2-yl)-1H-benzimidazole-2-ylmethyl group. The propan-2-yl substituent on the benzimidazole likely increases lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C25H27N3O5/c1-14(2)28-19-9-7-6-8-18(19)27-21(28)13-26-22(29)12-17-15(3)16-10-11-20(31-4)24(32-5)23(16)33-25(17)30/h6-11,14H,12-13H2,1-5H3,(H,26,29)

InChI Key

QMTAOGWKVBADIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=NC4=CC=CC=C4N3C(C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps

    Reaction Conditions: Specific reaction conditions may vary, but typical steps include acylation, amidation, and urea formation.

    Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but modifications to the chromenone or benzimidazole portions are common.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.

      Biology: It may have biological activity, potentially affecting enzymes or receptors.

      Medicine: Investigations explore its potential as a drug candidate.

      Industry: Applications in materials science or catalysis are also explored.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Coumarin-Acetamide Derivatives with Hydrazide Linkages ()

    Compounds 2k and 2l from share the 4-methyl-2-oxocoumarin core but differ in their substituents:

    • 2k : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)hydrazide.
    • 2l : (E)-N´-[(E)-3-phenylallylidene]hydrazide.
    Property Target Compound 2k / 2l ()
    Core Structure 7,8-Dimethoxy coumarin 4-Methyl coumarin
    Substituent Benzimidazole-propan-2-yl Nitrophenyl/allylidene groups
    Functional Groups Acetamide, ethers Hydrazide, nitro, allyl
    Potential Bioactivity Enhanced receptor binding Anticancer, antimicrobial*
    Lipophilicity (Predicted) Higher (benzimidazole) Moderate (nitro groups)

    The target compound’s 7,8-dimethoxy groups may improve metabolic stability compared to 2k/2l’s nitro substituents, which are prone to reduction .

    Triazole-Naphthalene Acetamides ()

    Compounds 6a–c feature a triazole-naphthalene system connected via acetamide.

    Property Target Compound 6a–c ()
    Heterocycle Benzimidazole 1,2,3-Triazole
    Aromatic System Coumarin Naphthalene
    Functional Groups Methoxy, acetamide Nitro, triazole, acetamide
    Synthesis Method Coupling reactions Click chemistry
    Bioactivity Not reported Antifungal, antibacterial*

    Hydrophilic Coumarin-Acetamide Derivatives ()

    The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N,N-bis(2-hydroxypropyl)acetamide has bis-hydroxypropyl substituents.

    Property Target Compound Compound
    Acetamide Substituent Benzimidazole-propan-2-yl Bis(2-hydroxypropyl)
    Solubility Moderate (lipophilic) High (hydrophilic)
    Pharmacokinetics Likely CNS penetration Renal clearance favored

    The hydroxypropyl groups in ’s compound enhance water solubility, whereas the target compound’s benzimidazole may favor blood-brain barrier penetration .

    Triazolylmethyl Coumarin Derivatives ()

    The corrected structure 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one shares a coumarin core but lacks the acetamide linkage.

    Property Target Compound Compound
    Linker Acetamide Direct triazole-methyl
    Functional Groups Methoxy, benzimidazole Hydroxymethyl, triazole
    Structural Complexity Higher (two heterocycles) Lower

    The acetamide bridge in the target compound may confer conformational flexibility, aiding in target binding compared to the rigid triazole-methyl linker .

    Structural Similarity Analysis ()

    Using Tanimoto coefficients (binary fingerprint comparison):

    • vs. compounds : Moderate similarity (~0.6–0.7) due to shared coumarin-acetamide motifs.
    • vs. compounds : Low similarity (~0.3–0.4) due to divergent heterocycles (benzimidazole vs. triazole).
    • vs. compound : Moderate (~0.5) based on coumarin and acetamide groups.

    Higher similarity correlates with overlapping bioactivity profiles, such as enzyme inhibition .

    Biological Activity

    The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

    The molecular formula of the compound is C22H24N2O5C_{22}H_{24}N_2O_5 with a molecular weight of approximately 400.44 g/mol. The compound features a chromenone moiety substituted with a benzimidazole, which is significant for its biological activity.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of compounds related to this structure. For instance, derivatives with similar chromenone and benzimidazole frameworks have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

    • Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 0.17 to >3.75 mg/mL against different bacterial strains. The most active derivatives exhibited MIC values as low as 0.23 mg/mL against Bacillus cereus and moderate activity against resistant strains like MRSA .
    • Mechanism of Action : The proposed mechanism involves the inhibition of key bacterial enzymes, potentially disrupting cell wall synthesis and metabolic pathways .

    Antifungal Activity

    Compounds structurally related to the target molecule also exhibit antifungal properties. For example, certain derivatives have shown MIC values in the range of 0.06–0.47 mg/mL against common fungal pathogens .

    Structure-Activity Relationship (SAR)

    The biological activity of these compounds is influenced by their structural components:

    • Substituents : The presence of specific substituents on the chromenone and benzimidazole rings enhances antimicrobial potency.
    • Functional Groups : Hydroxyl and methoxy groups have been identified as beneficial for increasing activity against resistant strains .

    Case Studies

    Several studies have focused on the synthesis and evaluation of similar compounds:

    • Study on Thiazole Derivatives : A study synthesized various thiazole derivatives that included chromenone structures, revealing significant antibacterial effects, particularly against MRSA .
    • Antitubercular Activity : Research into benzothiazole derivatives has shown that modifications can lead to improved activity against Mycobacterium tuberculosis, indicating potential for further exploration in anti-tubercular applications .

    Antimicrobial Activity Summary

    CompoundMIC (mg/mL)Target OrganismReference
    30.23Bacillus cereus
    40.47MRSA
    90.06Candida albicans
    70.70E. coli

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